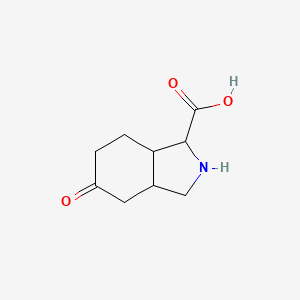

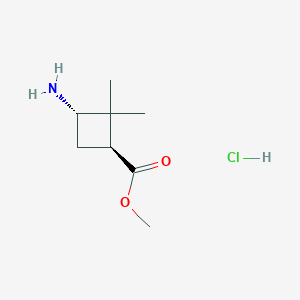

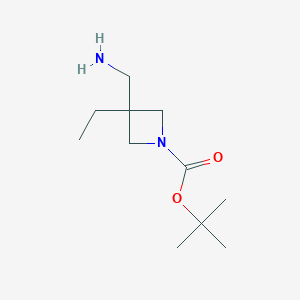

![molecular formula C20H21BrN2O2 B1529648 Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1243461-51-9](/img/structure/B1529648.png)

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Overview

Description

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, also known as BBrP, is a heterocyclic compound containing a benzyl group and a bromine atom connected to a spiro[indoline-3,4'-piperidine]-1'-carboxylate ring system. BBrP is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and materials science. It has been used to synthesize a variety of compounds, including indole derivatives, pyrrolidine-containing compounds, and polycyclic compounds. BBrP has also been found to have interesting biological activities, such as antifungal and anti-inflammatory properties.

Scientific Research Applications

Pharmaceutical Chemistry

Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a valuable compound in pharmaceutical chemistry due to its spirooxindole framework, which is present in many pharmacologically active molecules. This compound can be used in multi-component reactions (MCRs) to rapidly generate diverse molecular libraries for drug discovery . Its structural complexity allows for the creation of compounds with potential antibacterial, antimicrobial, and antiviral activities.

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating complex molecules through one-pot condensation reactions. It can be used to synthesize various spiro[indoline-3,4’-piperidine] derivatives, which are important in the development of new organic compounds with potential applications in medicinal chemistry .

Catalysis

The compound’s structure allows it to act as a catalyst in solvent-free conditions, promoting environmentally friendly synthesis methods. It can catalyze the formation of spirooxindole scaffolds, which are crucial in the synthesis of bioactive molecules .

Material Science

Spiro compounds like Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate are being explored for their applications in smart material production. They exhibit photochromic properties, changing structure in response to light, which can be utilized in the development of light-responsive materials .

Sensing Technology

Due to its photochromic nature, this compound can be used in the fabrication of sensors. It can detect changes in environmental conditions such as light, temperature, and pH, making it useful for creating sensitive detection systems .

Photopharmacology

The compound’s ability to switch between different isomers upon exposure to light makes it a candidate for use in photopharmacology. It can be designed to release therapeutic agents in a controlled manner when activated by specific wavelengths of light .

Mechanism of Action

Target of Action

Many spirocyclic compounds, which include a quaternary carbon atom at the intersection of two rings, have been found to exhibit diversified biological and pharmacological activity . The specific targets can vary widely depending on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific biological target of the compound. It could involve binding to a protein target, altering its function, or it could interact with DNA or RNA molecules, affecting gene expression .

Biochemical Pathways

The affected pathways would also depend on the specific target. For example, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in, leading to changes in the production of certain molecules within the cell .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups can influence how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects would depend on the mode of action and the biochemical pathways affected. This could range from changes in cell signaling and function to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

properties

IUPAC Name |

benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKLFTYTLKBZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

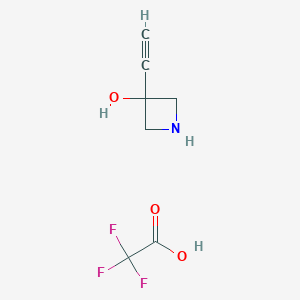

![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)

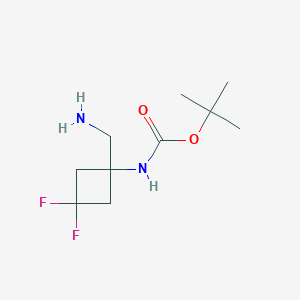

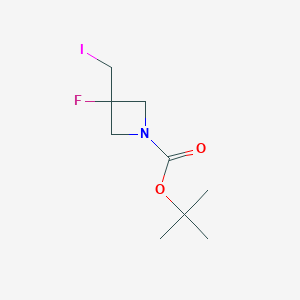

![3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B1529568.png)

![6-Ethyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1529575.png)

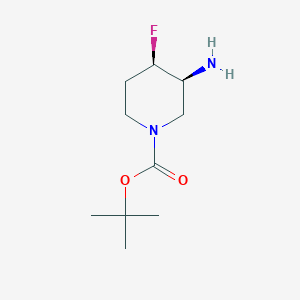

![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)